
3'-Bromo-2,2,2-trifluoro-5'-(trifluoromethyl)acetophenone
Overview
Description
3’-Bromo-2,2,2-trifluoro-5’-(trifluoromethyl)acetophenone is a chemical compound with the molecular formula C9H3BrF6O . It is used as an intermediate in the production of organofluorine compounds .
Synthesis Analysis
The synthesis of 3’-Bromo-2,2,2-trifluoro-5’-(trifluoromethyl)acetophenone can be achieved through Grignard synthesis using m-trifluoromethylbromo-benzene and trifluoroacetic acid .Molecular Structure Analysis
The molecular structure of 3’-Bromo-2,2,2-trifluoro-5’-(trifluoromethyl)acetophenone consists of a bromo group attached to the third carbon of the phenyl ring, a trifluoromethyl group attached to the fifth carbon of the phenyl ring, and a trifluoroacetyl group attached to the phenyl ring .Chemical Reactions Analysis
3’-Bromo-2,2,2-trifluoro-5’-(trifluoromethyl)acetophenone can undergo various chemical reactions. For instance, it can undergo condensation with biphenyl, terphenyl, a mixture of biphenyl with terphenyl, phenyl ether, and diphenoxybenzophenone to form new aromatic 3F polymers .Physical And Chemical Properties Analysis
The physical and chemical properties of 3’-Bromo-2,2,2-trifluoro-5’-(trifluoromethyl)acetophenone include a molecular weight of 321.02 and a density of 1.418 g/mL at 25 °C .Scientific Research Applications
Applications in Organic Synthesis
Safe Preparation Techniques : A study by Leazer and Cvetovich (2005) discusses the safe preparation of bis(trifluoromethyl)acetophenone derivatives, highlighting procedures to avoid detonation risks when using Grignard reagents and acetylation reactions. This implies that derivatives of the compound can be safely synthesized using appropriate precautions (Leazer & Cvetovich, 2005).
Synthesis of Fluorine Compounds : Takagi et al. (1992) explored an unusual Grignard reaction involving halothane and ketones, suggesting a pathway for synthesizing complex fluorine-containing compounds. Although not directly mentioning our specific compound, this research provides insight into the broader field of fluorine chemistry and its potential for creating novel molecules (Takagi et al., 1992).
Bromination of Acetophenone Derivatives : Research by Gol'dfarb, Novikova, and Belen’kii (1971) on the bromination of acetophenone in sulfuric acid presents methodologies potentially applicable to modifying the bromo and trifluoromethyl groups on our compound, demonstrating the influence of these groups on reaction pathways (Gol'dfarb, Novikova, & Belen’kii, 1971).
Development of Bifunctional Reagents : Seela (1976) synthesized a photochemically active bifunctional reagent for cross-linking biopolymers, utilizing a bromoacetophenone derivative. This illustrates the compound's potential in creating specialized reagents for biochemical applications (Seela, 1976).
Enhancing Reactivity in Polycondensation : Ramos Peña, Zolotukhin, and Fomine (2004) conducted a computational study on the reactivity of carbonyl compounds, including trifluoroacetophenone derivatives, in polycondensation reactions with aromatic hydrocarbons. Their findings help in understanding how electron-withdrawing groups like trifluoromethyl affect chemical reactivity, which is relevant for designing reactive monomers for polymer synthesis (Ramos Peña, Zolotukhin, & Fomine, 2004).
Safety and Hazards
3’-Bromo-2,2,2-trifluoro-5’-(trifluoromethyl)acetophenone is classified under the GHS07 hazard class. The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, and clothing, and not breathing dust .
Mechanism of Action
Acetophenones can interact with various biological targets depending on their specific structures. For instance, some acetophenones have been found to interact with enzymes, receptors, and other proteins, leading to changes in cellular processes .
The mode of action of an acetophenone would depend on its specific target. For example, if an acetophenone were to interact with an enzyme, it could potentially inhibit or enhance the enzyme’s activity, leading to changes in the biochemical pathways that the enzyme is involved in .
The pharmacokinetics of acetophenones, including their absorption, distribution, metabolism, and excretion (ADME), would depend on their specific chemical structures. Factors such as the presence of functional groups and the overall lipophilicity of the compound can influence its pharmacokinetics .
The result of the action of an acetophenone would depend on its mode of action and the specific biochemical pathways it affects. This could range from changes in cellular signaling to effects on whole-body physiology .
The action environment of an acetophenone could be influenced by various factors, including the pH of the environment, the presence of other compounds, and the specific characteristics of the biological system it is in .
properties
IUPAC Name |
1-[3-bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrF6O/c10-6-2-4(7(17)9(14,15)16)1-5(3-6)8(11,12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJHPNQWXZHJLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Br)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrF6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201181760 | |
| Record name | 1-[3-Bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201181760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1132701-00-8 | |
| Record name | 1-[3-Bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1132701-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-Bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201181760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

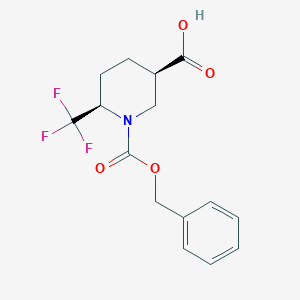
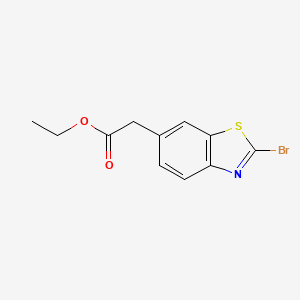

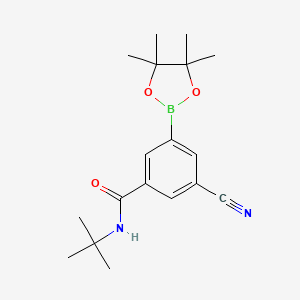
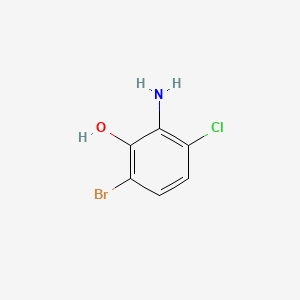
![tert-butyl (4aS,8aS)-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(5H)-carboxylate](/img/structure/B1376893.png)
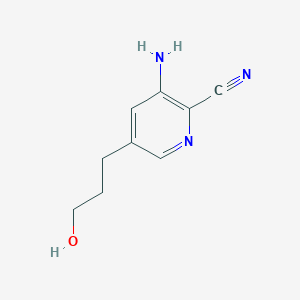
![(6-Bromo-7-methoxyfuro[3,2-c]pyridin-2-yl)methanol](/img/structure/B1376896.png)
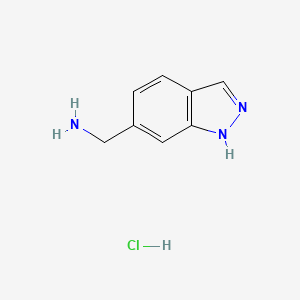
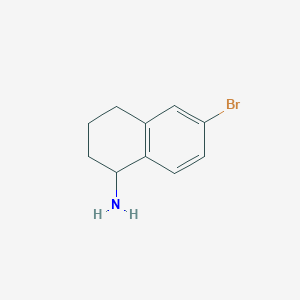
![5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B1376901.png)
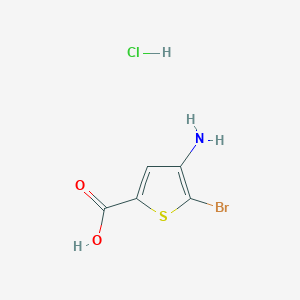
![5-Azaspiro[2.4]heptane hydrochloride](/img/structure/B1376907.png)
